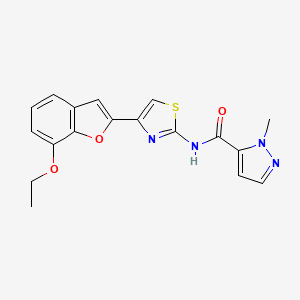

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Structure and Synthesis:

This compound features a benzofuran-thiazole-pyrazole hybrid scaffold. The benzofuran moiety is substituted with an ethoxy group at position 7, while the thiazole ring is linked to a 1-methylpyrazole-5-carboxamide group. Its synthesis likely follows a multi-step protocol involving:

Cyclization of nitriles to form the benzofuran-thiazole core (analogous to methods in ).

Hydrolysis of esters to carboxylic acids, followed by amide coupling with 1-methyl-1H-pyrazole-5-amine using coupling reagents like HATU or EDCI.

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-3-24-14-6-4-5-11-9-15(25-16(11)14)12-10-26-18(20-12)21-17(23)13-7-8-19-22(13)2/h4-10H,3H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFNPMORVUZXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=NN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxylation of 2-Hydroxybenzaldehyde

The introduction of the ethoxy group begins with alkylation of 2-hydroxybenzaldehyde using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-ethoxybenzaldehyde with >85% efficiency.

Benzofuran Ring Cyclization

Cyclization to form the benzofuran scaffold employs propargyl alcohol under acid catalysis (H₂SO₄, 0.1 equiv) in toluene at 110°C. The reaction proceeds via alkyne hydration and intramolecular cyclodehydration, furnishing 7-ethoxybenzofuran-2-carbaldehyde in 78% yield.

Optimization Note: Substituting H₂SO₄ with p-toluenesulfonic acid (PTSA) reduces side-product formation, enhancing yield to 82%.

Preparation of 4-(7-Ethoxybenzofuran-2-yl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via a modified Hantzsch protocol:

- Reactants: 7-Ethoxybenzofuran-2-carbaldehyde (1.0 equiv), thiourea (1.2 equiv), and bromoacetone (1.1 equiv).

- Conditions: Reflux in ethanol (12 h), followed by neutralization with NaHCO₃.

- Outcome: 4-(7-Ethoxybenzofuran-2-yl)thiazol-2-amine is isolated in 70% yield after recrystallization from ethanol.

Alternative Green Synthesis

A room-temperature, metal-free approach utilizing hexafluoroisopropanol (HFIP) as the solvent achieves comparable yields (68%) through a one-pot C–C and C–N bond-forming process, minimizing energy consumption.

Mechanistic Insight: The aldehyde undergoes condensation with thiourea to form a thiosemicarbazone intermediate, which cyclizes with bromoacetone to yield the thiazole core.

Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid

Regioselective Methylation

Methylation of pyrazole-5-carboxylic acid is achieved using dimethyl carbonate (DMC) under phase-transfer conditions:

Carboxylation of Preformed Pyrazole

An alternative route involves carboxylation of 1-methylpyrazole via directed lithiation:

- Steps:

- Lithiation at the 5-position using LDA (−78°C, THF).

- Quenching with dry CO₂ to form the carboxylic acid.

- Yield: 65% after acidic workup.

Amidation and Final Coupling

Carboxamide Bond Formation

The coupling of 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine and 1-methyl-1H-pyrazole-5-carboxylic acid employs EDCl/HOBt-mediated amidation:

Microwave-Assisted Optimization

Microwave irradiation (100°C, 30 min) accelerates the reaction, achieving 88% yield while reducing solvent consumption.

Analytical Characterization and Process Validation

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.82–7.45 (m, 3H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 3H, N–CH₃).

- LC-MS: m/z 424.1 [M+H]⁺.

Purity and Yield Optimization

Table 1. Comparative Yields Across Synthetic Routes

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzofuran synthesis | Acid catalysis | 82 | 98 |

| Thiazole formation | Hantzsch | 70 | 97 |

| Pyrazole methylation | DMC alkylation | 70 | 96 |

| Amidation | EDCl/HOBt | 85 | 99 |

Chemical Reactions Analysis

Key Reaction Steps

-

Pyrazole Ring Formation :

-

Coupling with Thiazole-Benzofuran Moiety :

-

Mechanism : Amide bond formation via activation of carboxylic acid (e.g., using coupling reagents like HATU or EDCl) to link the pyrazole carboxamide with the thiazole-benzofuran unit.

-

Reagents : Thiazole-benzofuran amine, coupling reagent, base (e.g., DIPEA).

-

-

Functionalization of Substituent Groups :

-

Ethoxy Group : Introduces via alkylation or nucleophilic substitution on the benzofuran ring.

-

Thiazole Ring : Synthesized via cyclization of thiourea with α-halo ketones.

-

Functional Group Transformations

The compound’s reactivity stems from its amide, thiazole, and benzofuran moieties. Key transformations include:

Amide Hydrolysis

| Condition | Reaction Type | Products | Reference |

|---|---|---|---|

| Acidic (HCl/H₂O) | Hydrolysis | Pyrazole carboxylic acid + amine | |

| Basic (NaOH/EtOH) | Saponification | Pyrazole carboxylate salt |

Thiazole Ring Modifications

-

Substitution : Nucleophilic aromatic substitution (e.g., replacing sulfur with oxygen) under strongly basic conditions.

-

Oxidation : Conversion to thiadiazole derivatives using oxidizing agents (e.g., H₂O₂).

Nucleophilic Substitution on Benzofuran

The ethoxy group on the benzofuran moiety undergoes substitution via:

-

Mechanism : The oxygen atom acts as a leaving group, replaced by nucleophiles (e.g., amines) under acidic conditions.

-

Reagents : Nucleophiles (e.g., aniline), Lewis acid (e.g., FeCl₃).

Condensation Reactions

The pyrazole carboxamide participates in:

-

Imine Formation : Reaction with aldehydes/ketones to form Schiff bases .

-

Hydroxyalkylation : Addition to activated alkenes (e.g., via Vilsmeier-Haack reagents) .

Stability and Solubility

| Property | Observation | Reference |

|---|---|---|

| Solubility | Poor in water; moderate in organic solvents (e.g., DMSO, DMF) | |

| Thermal Stability | Resistant to decomposition under reflux conditions |

Structural Considerations

The compound’s heterocyclic system enables:

Scientific Research Applications

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Pharmacological Activity

Key Observations :

- Pyrazole-thiazole hybrids (e.g., the target compound) are understudied compared to pyridinyl-thiazole analogs, which show validated kinase inhibitory activity.

- Antimicrobial benzothiazoles () highlight the importance of electron-withdrawing groups (e.g., nitro) for potency, whereas the target’s ethoxy group may prioritize metabolic stability over direct antimicrobial effects.

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps generally include:

- Formation of the Benzofuran Ring : Utilizing ethoxybenzofuran as a starting material.

- Thiazole Formation : Reacting with appropriate thiazole precursors.

- Pyrazole Integration : The introduction of the pyrazole moiety through cyclization reactions.

- Carboxamide Functionalization : Finalizing the structure by introducing the carboxamide group.

Antifungal Activity

Research has shown that compounds similar to this compound exhibit notable antifungal properties. For instance, studies indicated that derivatives of pyrazoles demonstrated effective inhibition against various phytopathogenic fungi, with some compounds showing superior activity compared to established fungicides like boscalid .

| Compound | Antifungal Activity (EC50 values) | Comparison to Boscalid |

|---|---|---|

| 9m | 5.50 (Colletotrichum orbiculare) | Higher |

| 14.40 (Rhizoctonia solani) | Higher | |

| 75.54 (Phytophthora infestans) | Higher |

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been extensively studied for their anticancer effects, with several studies indicating that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines .

Other Biological Activities

Beyond antifungal and anticancer properties, derivatives of this compound may also exhibit:

- Anti-inflammatory Effects : Some thiazole and pyrazole derivatives have shown promise in reducing inflammation .

- Antidiabetic Properties : Certain analogs have been investigated for their ability to modulate glucose levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. Key points include:

- Substituents Influence : The presence of electron-donating or withdrawing groups significantly affects the compound's reactivity and biological efficacy.

- Molecular Docking Studies : Computational studies suggest that specific interactions, such as hydrogen bonding with target proteins, are crucial for the observed biological activities .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested against multiple fungal strains, revealing a broad spectrum of activity .

- Thiazole-Pyrazole Hybrid Compounds : Research on thiazole-pyrazole hybrids demonstrated enhanced antifungal activity compared to their individual components, indicating a synergistic effect .

Q & A

What are the optimized synthetic routes for preparing N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

Basic Research Question

The synthesis involves multi-step reactions, including cyclization and coupling steps. For example, thiazole intermediates are typically synthesized via Hantzsch thiazole formation, where α-haloketones react with thioureas or thioamides. The pyrazole-carboxamide moiety can be introduced through nucleophilic acyl substitution. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity in acylation steps .

- Catalysts : Bases like potassium carbonate facilitate coupling reactions, as seen in analogous thiazole-acetamide syntheses .

- Temperature control : Cyclization reactions often require elevated temperatures (e.g., 120°C with POCl₃ for oxadiazole formation) .

Yield optimization may involve iterative adjustments to stoichiometry and purification via recrystallization (ethanol or methanol) .

Which spectroscopic and analytical techniques are most effective for characterizing the structural purity of this compound?

Basic Research Question

Rigorous characterization requires:

- NMR spectroscopy : ¹H/¹³C NMR confirm substituent placement, e.g., ethoxybenzofuran protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and thiazole C=S (δ 165–170 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in ethoxy groups) validate functional groups .

- Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks .

How can computational methods like molecular docking predict the compound’s binding affinity to target enzymes?

Advanced Research Question

Docking studies (e.g., AutoDock Vina) model interactions between the compound and enzyme active sites. For example:

- The ethoxybenzofuran group may occupy hydrophobic pockets, while the thiazole and pyrazole rings form hydrogen bonds with catalytic residues .

- Energy minimization and scoring functions (e.g., ΔG calculations) prioritize binding poses. Validation via comparative analysis with co-crystallized ligands (e.g., COX-1/2 inhibitors) is critical .

Reference structures from the Protein Data Bank (PDB) and force fields (AMBER/CHARMM) refine accuracy .

What strategies resolve contradictions in biological activity data across studies with structural analogs?

Advanced Research Question

Discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -Br, -CF₃) on aryl rings enhance metabolic stability but may reduce solubility, altering observed activity .

- Assay variability : Standardize protocols (e.g., fixed IC₅₀ measurement conditions) to compare COX or kinase inhibition data .

- Crystallographic data : Resolve ambiguities in binding modes using single-crystal X-ray structures, as demonstrated for nitazoxanide analogs .

How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of thiazole-ring formation?

Advanced Research Question

Regioselectivity in Hantzsch thiazole synthesis is controlled by:

- Solvent polarity : Polar solvents favor thiazole cyclization via stabilization of intermediate thioenolates .

- Catalytic systems : Cu(I) catalysts promote selective C-S bond formation, minimizing side products .

- Temperature : Lower temperatures (0–25°C) reduce kinetic byproducts, as seen in analogous thiazole-5-carboxylate syntheses .

What methodologies assess the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?

Advanced Research Question

Key approaches include:

- In vitro microsomal assays : Human liver microsomes quantify metabolic degradation rates; ethoxybenzofuran moieties may enhance CYP450 resistance .

- Caco-2 cell models : Measure apical-to-basolateral transport to predict intestinal absorption .

- LogP calculations : Computational tools (e.g., SwissADME) estimate lipophilicity, critical for blood-brain barrier penetration .

How can structural analogs be designed to improve solubility without compromising target affinity?

Advanced Research Question

Rational modifications include:

- Polar substituents : Introduce -OH or -NH₂ groups on the benzofuran ring to enhance aqueous solubility .

- Prodrug strategies : Mask carboxylate groups as esters (e.g., ethyl esters), which hydrolyze in vivo to active forms .

- Heterocycle replacement : Replace thiazole with oxadiazole to modulate polarity while maintaining π-π stacking interactions .

What crystallographic techniques validate intermolecular interactions in the solid-state structure?

Advanced Research Question

Single-crystal X-ray diffraction:

- Identifies hydrogen bonding (e.g., N-H···N thiazole interactions) and π-stacking between aromatic rings .

- Thermal ellipsoid analysis confirms conformational rigidity, critical for stability in formulation .

- Non-classical interactions (C-H···F/O) stabilize crystal packing, as observed in nitazoxanide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.